molecular formula C15H11F3N4O2 B10759776 2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate

2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate

Cat. No.: B10759776
M. Wt: 336.27 g/mol
InChI Key: PJUALJXOBAXGBO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CRA_9785 involves several steps, starting with the preparation of the benzimidazole core. The reaction typically involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The trifluoromethoxy group is introduced through nucleophilic substitution reactions using appropriate reagents such as trifluoromethoxybenzene . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

CRA_9785 undergoes various types of chemical reactions, including:

Scientific Research Applications

CRA_9785 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of CRA_9785 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of trypsin-1, a serine protease involved in various physiological processes . The binding of CRA_9785 to trypsin-1 leads to the inhibition of its enzymatic activity, which can have downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

CRA_9785 is unique among phenylbenzimidazole derivatives due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. Similar compounds include:

CRA_9785’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11F3N4O2

Molecular Weight

336.27 g/mol

IUPAC Name

2-[2-hydroxy-5-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C15H11F3N4O2/c16-15(17,18)24-8-2-4-12(23)9(6-8)14-21-10-3-1-7(13(19)20)5-11(10)22-14/h1-6,23H,(H3,19,20)(H,21,22)

InChI Key

PJUALJXOBAXGBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=C(C=CC(=C3)OC(F)(F)F)O

Origin of Product

United States

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